N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C24H22N2O5S and its molecular weight is 450.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide, is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ) . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds are known to interact with their targets in a way that results in biological activities against various pathogens and disorders
Biochemical Pathways
Given the biological activities of thiq-based compounds against various pathogens and disorders , it can be inferred that this compound likely affects pathways related to these conditions
Result of Action
Given the biological activities of thiq-based compounds against various pathogens and disorders , it can be inferred that this compound likely has significant molecular and cellular effects
Biological Activity
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C24H22N2O5S
Molecular Weight: 450.5 g/mol
CAS Number: 954708-75-9
The compound features a tetrahydroisoquinoline core substituted with a tosyl group and a benzo[d][1,3]dioxole moiety. This unique structure contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways. For instance, it may target kinases or phosphatases that play critical roles in cancer cell growth.
- Receptor Modulation: It can modulate the activity of neurotransmitter receptors, which may contribute to its neuroprotective effects. This property is particularly relevant in the context of neurodegenerative diseases.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound displayed potent activity against MOLT-3 (human T-cell leukemia), with an IC50 value as low as 1.23 µM .
Neuroprotective Effects
The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective properties. It may mitigate oxidative stress and enhance neuronal survival in models of neurodegeneration.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
Structural Feature | Impact on Activity |
---|---|
Tosyl Group | Enhances solubility and stability; influences enzyme binding affinity. |
Tetrahydroisoquinoline Core | Essential for biological activity; interacts with multiple targets. |
Benzo[d][1,3]dioxole Moiety | Contributes to receptor modulation; enhances bioactivity through specific interactions. |
Case Studies
Several studies have explored the biological activity of related tetrahydroisoquinoline derivatives:
- Cytotoxicity Studies: A comprehensive study involving various N-tosyl tetrahydroisoquinoline derivatives showed that modifications at the 7-position significantly influenced cytotoxicity against cancer cell lines .
- Neuroprotective Studies: Research indicated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-16-2-7-21(8-3-16)32(28,29)26-11-10-17-4-6-20(12-19(17)14-26)25-24(27)18-5-9-22-23(13-18)31-15-30-22/h2-9,12-13H,10-11,14-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVXEEHIIMEGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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